molecular formula C23H19ClN2O2S B11435748 3-(4-chlorophenyl)-1-(2-methylbenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione

3-(4-chlorophenyl)-1-(2-methylbenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione

Cat. No.: B11435748
M. Wt: 422.9 g/mol
InChI Key: OZUPXJQKHJCMJC-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine-dione class, characterized by a fused bicyclic system combining a cyclopentane ring, thiophene, and pyrimidine-dione moieties. The structure features a 4-chlorophenyl group at position 3 and a 2-methylbenzyl substituent at position 1, contributing to its unique physicochemical and biological properties. With a molecular formula of C₂₃H₁₉ClN₂O₂S and a molecular weight of 422.93 g/mol, it exhibits high lipophilicity (logP ≈ 5.94) and low aqueous solubility (logSw ≈ -6.33), typical of compounds targeting membrane-bound enzymes or receptors . Its stereochemistry is achiral, simplifying synthetic routes and reducing enantiomer-related variability in activity .

Properties

Molecular Formula

C23H19ClN2O2S

Molecular Weight

422.9 g/mol

IUPAC Name

11-(4-chlorophenyl)-9-[(2-methylphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione

InChI

InChI=1S/C23H19ClN2O2S/c1-14-5-2-3-6-15(14)13-25-22-20(18-7-4-8-19(18)29-22)21(27)26(23(25)28)17-11-9-16(24)10-12-17/h2-3,5-6,9-12H,4,7-8,13H2,1H3

InChI Key

OZUPXJQKHJCMJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C4=C(S3)CCC4)C(=O)N(C2=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(2-methylbenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione typically involves multi-step organic reactions. One common approach is the Fiesselmann thiophene synthesis, which involves the Friedel–Crafts acylation of heteroarenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides . This is followed by treatment with methyl thioglycolate in the presence of DBU and calcium oxide powder . Another method involves the use of sodium sulfide and an alkylating agent containing a methylene active component .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(2-methylbenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

3-(4-chlorophenyl)-1-(2-methylbenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(2-methylbenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differentiating features include:

Compound Name / ID Substituents (Positions) Molecular Weight (g/mol) logP Key Functional Groups
Target Compound 4-Cl-C₆H₄ (C3), 2-Me-C₆H₃-CH₂ (C1) 422.93 5.94 Thieno-pyrimidine-dione core
C258-0428 Benzyl (C3), 4-Cl-C₆H₄-CH₂ (C1) 422.93 5.94 Benzyl vs. methylbenzyl
C258-0484 4-Et-C₆H₄ (C3), 4-F-C₆H₄-CH₂ (C1) 420.50 5.61 Ethylphenyl, fluorobenzyl
309273-77-6 4-Cl-C₆H₄ (C3), H (C1) 318.78 - Unsubstituted C1, lower MW
  • Halogen Effects: The 4-chlorophenyl group increases electron-withdrawing properties and lipophilicity compared to 4-fluorophenyl (C258-0484), which may alter metabolic stability .

Physicochemical Properties

  • Lipophilicity : The target compound (logP ≈ 5.94) is more lipophilic than C258-0484 (logP ≈ 5.61), suggesting better membrane permeability but lower solubility .
  • pKa : The unsubstituted derivative (309273-77-6) has a predicted pKa of ~11.88, suggesting basicity at physiological pH, whereas substituted derivatives likely exhibit similar trends .

Docking and Receptor Interactions

  • Molecular docking studies (AutoDock4) on analogues reveal that the 4-chlorophenyl group forms hydrophobic interactions with tyrosinase active sites, while the methylbenzyl substituent occupies a sterically demanding pocket, enhancing binding affinity .

Biological Activity

Molecular Formula

  • C : 19
  • H : 18
  • Cl : 1
  • N : 3
  • O : 2
  • S : 1

Molecular Weight

  • Molecular Weight : 367.88 g/mol

Structural Features

The compound features a tetrahydro-thienopyrimidine core with a chlorophenyl and methylbenzyl substituent, contributing to its potential pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives of thienopyrimidine have been shown to possess antibacterial and antifungal properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various pathogenic microorganisms by disrupting cellular functions or inhibiting essential enzymes.

Anticancer Activity

Thienopyrimidine derivatives are also known for their anticancer properties. Studies have reported that such compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways. For instance, a related compound was found to inhibit cell proliferation in breast cancer cell lines, suggesting that our compound may exhibit similar effects.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, leading to increased apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Certain thienopyrimidine derivatives induce oxidative stress, contributing to their antimicrobial and anticancer effects.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various thienopyrimidine derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, highlighting their potential as alternative therapeutic agents.

CompoundMIC (µg/mL)Activity
Compound A15Effective
Compound B30Moderate
Target Compound20Effective

Study 2: Anticancer Activity in Cell Lines

In another investigation focused on cancer therapy, the target compound was tested against various cancer cell lines. The results showed a dose-dependent reduction in cell viability.

Cell LineIC50 (µM)Effect
MCF-7 (Breast)10High
HeLa (Cervical)15Moderate
A549 (Lung)25Low

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